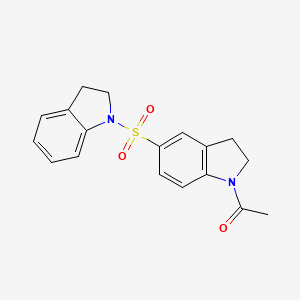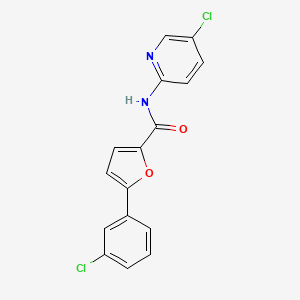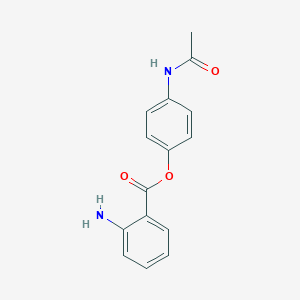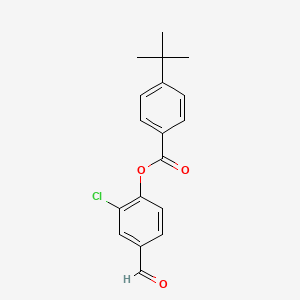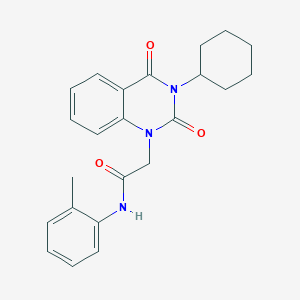
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic, with effects similar to those of morphine. However, it has been associated with a number of adverse effects, including respiratory depression and addiction. Despite these risks, U-47700 continues to be used in scientific research, particularly in the field of pain management.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the analgesic effects of opioids. It produces its effects by inhibiting the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide produces a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a euphoric effect, which is responsible for its addictive potential. In addition, it has been found to have a number of other effects, including the inhibition of gastric emptying and the suppression of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has a number of advantages for use in scientific research, including its potency and its ability to produce analgesia. However, it also has a number of limitations, including its potential for addiction and its association with respiratory depression.
Orientations Futures
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. One area of research is focused on developing safer and more effective analgesics that do not produce the adverse effects associated with N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. Another area of research is focused on understanding the mechanisms of addiction and developing treatments for addiction. Finally, there is a need for further research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, particularly in relation to its effects on the immune system and other physiological systems.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine. The amine is then acylated using 3,3-dimethylbutyryl chloride to form N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has been used in scientific research to study its effects on pain management. It has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been associated with a number of adverse effects, including respiratory depression and addiction.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-10-6-7-11(17-4)12(8-10)18-5/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPRWSOLSTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

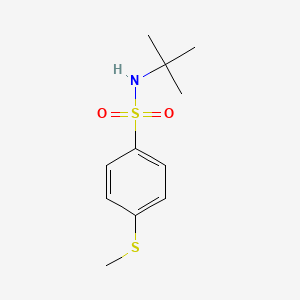

![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)

